molecular formula C20H20O8 B191468 5-Hydroxy-7-methoxy-2-(2,3,4,5-tetramethoxyphenyl)chromen-4-one CAS No. 132923-24-1

5-Hydroxy-7-methoxy-2-(2,3,4,5-tetramethoxyphenyl)chromen-4-one

Cat. No. B191468
M. Wt: 388.4 g/mol
InChI Key: UQKOTVMFJYMJEP-UHFFFAOYSA-N
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Description

5-Hydroxy-7-methoxy-2-(2,3,4,5-tetramethoxyphenyl)chromen-4-one, also known as Hesperetin, is a flavonoid compound found in citrus fruits and other plants. It has been the subject of numerous scientific studies due to its potential therapeutic effects.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Effects

5-Hydroxy-7-methoxy-2-(2,3,4,5-tetramethoxyphenyl)chromen-4-one, an isoflavone isolated from Belamcanda chinensis, has been reported to possess antimicrobiotic and anti-inflammatory effects. The chromen-4-one system and the benzene ring in its structure are inclined at a specific dihedral angle, which could contribute to its bioactive properties (Liu, Ma, Gao, & Wu, 2008).

Antibacterial Activity

Synthesized derivatives of 2H-chromen-2-ones, including variants similar to the compound , have shown in vitro antibacterial activity against various bacterial strains like S. aureus, B. thuringiensis, E. coli, and K. pneumoniae. These findings suggest a broad spectrum of antibacterial applications for such compounds (Velpula et al., 2015).

Cytotoxic Activity

Certain derivatives of chromen-4-one have demonstrated cytotoxic activity against various human cancer cell lines. For instance, some synthesized 1,2,4-triazoles linked to 7-hydroxy-4-phenylchromen-2-one have shown significant cytotoxic potential, indicating potential applications in cancer research and therapy (Liu et al., 2017).

Antioxidant Properties

Studies have explored the antioxidant properties of compounds structurally similar to 5-Hydroxy-7-methoxy-2-(2,3,4,5-tetramethoxyphenyl)chromen-4-one. These compounds showed potential as radical scavengers, particularly against hydroperoxyl radicals, indicating their possible application as antioxidants (Marino, Russo, & Galano, 2016).

Photochemical Applications

Chromen-4-one derivatives have been studied for their phototransformation properties. The phototransformation of certain chromenones with specific substituents has been described, producing compounds with unique structural scaffolds, indicating potential applications in photochemistry (Khanna et al., 2015).

properties

CAS RN

132923-24-1

Product Name

5-Hydroxy-7-methoxy-2-(2,3,4,5-tetramethoxyphenyl)chromen-4-one

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

IUPAC Name

5-hydroxy-7-methoxy-2-(2,3,4,5-tetramethoxyphenyl)chromen-4-one

InChI

InChI=1S/C20H20O8/c1-23-10-6-12(21)17-13(22)9-14(28-15(17)7-10)11-8-16(24-2)19(26-4)20(27-5)18(11)25-3/h6-9,21H,1-5H3

InChI Key

UQKOTVMFJYMJEP-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3OC)OC)OC)OC)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3OC)OC)OC)OC)O

synonyms

2-Methoxycorymbosin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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